molecular formula C5H12N2S B075167 Isobutylthiourea CAS No. 1516-33-2

Isobutylthiourea

Cat. No.: B075167
CAS No.: 1516-33-2
M. Wt: 132.23 g/mol
InChI Key: RGTMILHZLXZRGF-UHFFFAOYSA-N
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Description

Isobutylthiourea, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2S and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Activity : Isoxyl, a thiourea derivative, is effective against Mycobacterium tuberculosis. It inhibits the synthesis of oleic and mycolic acids in the bacterium, crucial for its survival. The enzymatic target in the mycolic acid pathway, however, remains unidentified. Isoxyl requires activation through EthA-mediated oxidation to inhibit its lethal enzymatic target(s) in M. tuberculosis (Korduláková et al., 2007).

  • Cardiac Research : Studies on isoproterenol, a research tool for inducing cardiac hypertrophy, indicate its significant effects on cardiac structure and function. It's used to understand cardiac hypertrophy and fibrosis (Anderson, Moore, & Larson, 2008).

  • Animal Nutrition and Physiology : Isobutyrate supplementation in cattle diets influences rumen microflora, enzyme activities, and methane emissions. It improves digestive processes and reduces methane production in a dose-dependent manner (Wang et al., 2015).

  • Enzyme Inhibitors and Sensors : Thiourea derivatives like 1-isobutyl-3-cyclohexylthiourea are efficient enzyme inhibitors and can act as sensors for toxic metals like mercury. They have potential applications in medicinal chemistry (Rahman et al., 2021).

  • Anti-Mycobacterial Properties : Isoxyl, another thiourea derivative, shows strong activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. Its unique action involves inhibiting the synthesis of mycolic acids, crucial for the mycobacterium's cell wall (Phetsuksiri et al., 1999).

  • Ruminant Nutrition : Isoacids like isobutyric acid have roles in ruminal and intermediary metabolism in ruminants. They influence microbial fermentation and can affect growth hormone and amino acid levels, impacting milk production and overall performance in lactating cows (Andries et al., 1987).

  • Neuroprotection : Isoflurane, an inhalational anesthetic, offers neuroprotection when administered before or after neurodegenerative diseases. It acts on various cellular proteins and ionic channels, though more research is needed for clinical applications (Jiang et al., 2017).

Safety and Hazards

The safety data sheet for Isobutylthiourea indicates that it has acute oral toxicity (Category 4, H302) according to the GHS classification . This suggests that it may be harmful if swallowed.

Future Directions

While specific future directions for Isobutylthiourea were not found, research in the field of biofuels has shown interest in isobutanol, a four-carbon aliphatic alcohol . This suggests potential future research directions in exploring the use of this compound and related compounds in the production of biofuels.

Mechanism of Action

Target of Action

Isobutylthiourea, like other thiourea derivatives, primarily targets the thyroid gland . It inhibits the peroxidase in the thyroid gland, which plays a crucial role in the production of thyroxine .

Mode of Action

This compound interacts with its target by inhibiting the peroxidase in the thyroid gland . This inhibition results in a reduced synthesis of thyroid hormone . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyreotropic hormone, leading to hyperplasia of the thyroid . Continuous stimulation in animals can lead to tumor formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thyroxine production pathway in the thyroid gland . By inhibiting the peroxidase, this compound disrupts the normal function of this pathway, leading to a decrease in thyroxine production . The downstream effects include an increase in the secretion of thyreotropic hormone and potential hyperplasia of the thyroid .

Pharmacokinetics

It is known that thiourea, a related compound, is practically completely absorbed after oral administration to man and animals, and is excreted largely unchanged via the kidneys . The ADME properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of peroxidase in the thyroid gland, leading to a decrease in thyroxine production . On a cellular level, this can cause an increase in the secretion of thyreotropic hormone and potentially lead to hyperplasia of the thyroid . In animals, continuous stimulation can lead to tumor formation .

Properties

IUPAC Name

2-methylpropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTMILHZLXZRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357419
Record name Isobutylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-33-2
Record name N-(2-Methylpropyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpropyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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